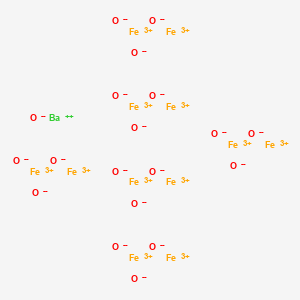
Homohypotaurine
説明
Homohypotaurine is a decarboxylation product obtained from L-homocysteinesulfinic acid . It is an analogue of γ-aminobutyric acid, with the carboxylic group of the latter being replaced by a sulfinic group . Homohypotaurine is derived from cysteine (and homocysteine) in mammals, and the biosynthesis of hypotaurine from cysteine occurs in the pancreas .
Synthesis Analysis
Homohypotaurine (3-aminopropansulfinic acid) and homothiotaurine (3-aminopropanthiosulfonic acid) have been synthesized . The decarboxylation of L-homocysteinesulfinic acid by an enzymatic preparation from Clostridium welchii results in the formation of homohypotaurine .
Molecular Structure Analysis
The molecular formula of Homohypotaurine is C3H9NO2S . Its molecular weight is 123.18 g/mol . The InChIKey of Homohypotaurine is NPGXQDBNBFXJKB-UHFFFAOYSA-N . The Canonical SMILES of Homohypotaurine is C(CN)CS(=O)O .
Chemical Reactions Analysis
Homohypotaurine is a decarboxylation product obtained from L-homocysteinesulfinic acid . The oxidation of 3-aminopropanesulfinic acid yields 3-aminopropanesulfonic acid or homotaurine .
Physical And Chemical Properties Analysis
Homohypotaurine has been isolated on ion exchange resins in the form of a hydrate . At temperatures above 100°C, homohypotaurine loses its hydration water . The infrared spectra of homohypotaurine include SO2- (950, 985, 1010 cm-1), NH3+ (1630 cm-1), and H2O (hydrate) (1670 cm-1) .
科学的研究の応用
Neurological Research
Homohypotaurine is recognized for its role as a gabamimetic agent , which means it can evoke neurological responses similar to those elicited by γ-aminobutyric acid (GABA) . This property makes it valuable in the study of neurological disorders and the development of treatments that target GABAergic systems.
Biomaterials
The sulfonic acid group in homohypotaurine enhances the properties of biomaterials. It’s used in the creation of hydrogels, scaffolds, and nanoparticles , particularly in tissue engineering where it improves cell adhesion, proliferation, and differentiation . This has significant implications for regenerative medicine and drug delivery systems.
作用機序
Target of Action
Homohypotaurine, also known as 3-aminopropane-1-sulfinic acid, is a decarboxylation product obtained from L-homocysteinesulfinic acid It is known that homohypotaurine and its oxidation product, homotaurine, are analogues of γ-aminobutyric acid (gaba), a major inhibitory neurotransmitter in the mammalian central nervous system . Therefore, it is plausible that Homohypotaurine may interact with GABA receptors or other related targets in the nervous system.
Biochemical Pathways
It is known to be a decarboxylation product of L-homocysteinesulfinic acid, suggesting it may play a role in sulfur amino acid metabolism
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics
Result of Action
It is known that γ-aminobutyric acid (gaba) acts as a depressor on nervous cells, and homotaurine, a structurally similar compound to homohypotaurine, has an even stronger activity of the same kind This suggests that Homohypotaurine may have similar neurophysiological effects
特性
IUPAC Name |
3-aminopropane-1-sulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGXQDBNBFXJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179995 | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homohypotaurine | |
CAS RN |
25346-09-2 | |
| Record name | Homohypotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is homohypotaurine and how is it synthesized?
A1: Homohypotaurine (3-aminopropanesulfinic acid) is a naturally occurring sulfinic amino acid structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its presence in mammalian tissues is debated, it can be synthesized through various methods. One approach involves enzymatic decarboxylation of L-homocysteinesulfinic acid using enzyme preparations from sources like Clostridium welchii []. Another method involves chemical synthesis using acrylic acid and formaldehyde sulfoxylate as precursors [].
Q2: Does homohypotaurine have any known biological activity?
A2: Although not definitively proven to be endogenously synthesized in mammals, research suggests that homohypotaurine exhibits neurophysiological activity, particularly at the level of spinal cord synapses. In fact, studies indicate its inhibitory action can be two to five times stronger than GABA in these locations []. This suggests a potential role for homohypotaurine in modulating neuronal excitability, although further research is needed to fully elucidate its physiological functions.
Q3: What analytical techniques are used to study homohypotaurine?
A3: Various techniques are employed for the isolation, identification, and quantification of homohypotaurine. Ion exchange resins are effective for isolating the compound, often obtained as a hydrate []. To differentiate homohypotaurine from related sulfinic and sulfonic amino acids, analytical and preparative separation techniques are crucial []. For accurate quantification, a rapid method utilizing the iodoplatinate reagent, developed by Awwad and Adelstein, has been established []. This method allows researchers to accurately measure homohypotaurine concentrations in various biological samples and experimental settings.
Q4: Has any research explored the enzymatic breakdown of homohypotaurine?
A4: Yes, there has been research on the metabolic fate of homohypotaurine. One study identified 3-sulfinopropionic acid, an analog of succinic acid, as a product of homohypotaurine transamination and dehydrogenation. This reaction was observed in extracts of Pseudomonas fluorescens, suggesting a potential metabolic pathway for this compound []. Further research is needed to determine if similar pathways exist in mammals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















